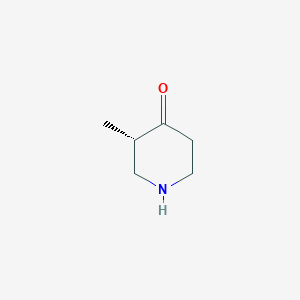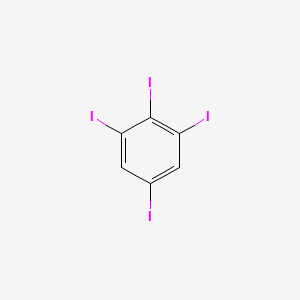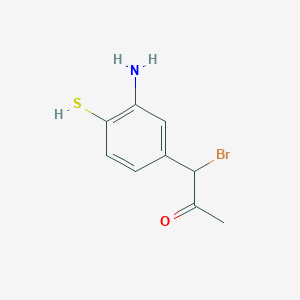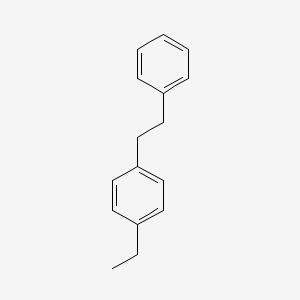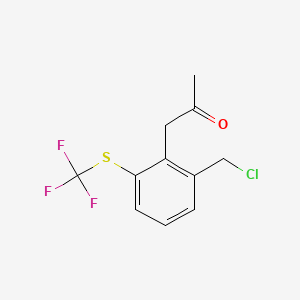
tert-butyl 3-(2-formylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-formylphenyl)prop-2-enoate is an organic compound with the molecular formula C14H16O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the phenyl ring is substituted with a formyl group at the ortho position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(2-formylphenyl)prop-2-enoate can be synthesized through the acylation reaction of 2-formylbenzaldehyde with tert-butyl vinyl ether in the presence of a suitable catalyst . The reaction typically involves the following steps:
Reactants: 2-formylbenzaldehyde and tert-butyl vinyl ether.
Catalyst: A suitable acid catalyst, such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acylation reactions can be applied on a larger scale using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(2-formylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in acetic acid, and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(2-carboxyphenyl)prop-2-enoate.
Reduction: 3-(2-hydroxymethylphenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-formylphenyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-formylphenyl)prop-2-enoate depends on the specific reactions it undergoes. For example:
Oxidation: The formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent.
Substitution: The phenyl ring undergoes electrophilic attack by the electrophile, leading to the formation of substituted derivatives.
Comparación Con Compuestos Similares
tert-Butyl 3-(2-formylphenyl)prop-2-enoate can be compared with other similar compounds, such as:
tert-Butyl acrylate: Similar ester structure but lacks the formyl group and phenyl ring.
tert-Butyl cinnamate: Similar ester structure with a phenyl ring but lacks the formyl group.
tert-Butyl 3-(4-formylphenyl)prop-2-enoate: Similar structure but with the formyl group at the para position instead of the ortho position.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3 |
Clave InChI |
AXPDMCJJNSJNCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


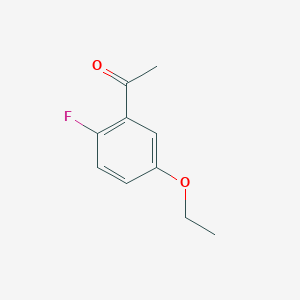

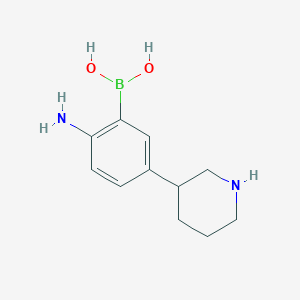
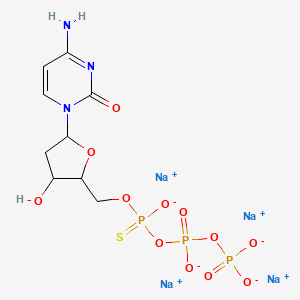
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
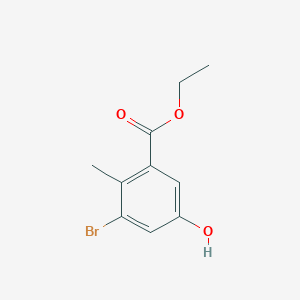
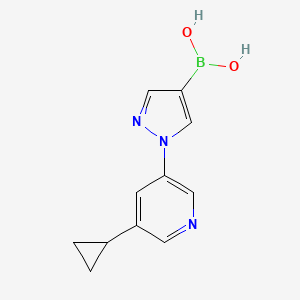
![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
